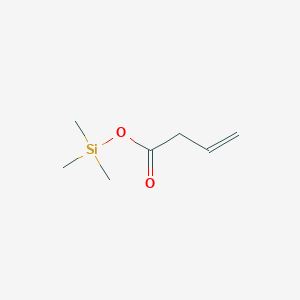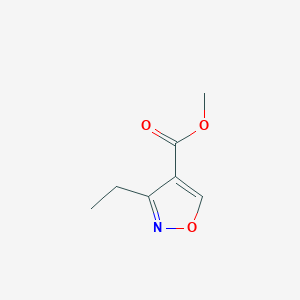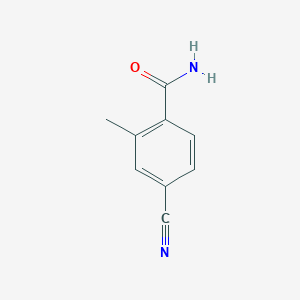![molecular formula C9H6N2O B11918584 2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)
2H-Isoxazolo[5,4-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoxazolo[5,4-B]indole is a heterocyclic compound that features both an isoxazole and an indole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The isoxazole ring is known for its presence in various pharmacologically active compounds, while the indole ring is a common motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[5,4-B]indole typically involves the construction of the isoxazole ring followed by its fusion with the indole system. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II) to enhance the regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic strategies are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2H-Isoxazolo[5,4-B]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole or indole rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
2H-Isoxazolo[5,4-B]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[5,4-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the structural modifications of the compound.
Comparison with Similar Compounds
Isoxazolo[5,4-B]pyridine: This compound shares the isoxazole ring but has a pyridine ring instead of an indole ring.
Indole-Isoxazole Hybrids: These compounds combine the indole and isoxazole rings in various configurations and are studied for their diverse biological activities.
Uniqueness: 2H-Isoxazolo[5,4-B]indole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its dual ring system allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4H-[1,2]oxazolo[5,4-b]indole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H |
InChI Key |
IHOBKPNWPADOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)ON=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



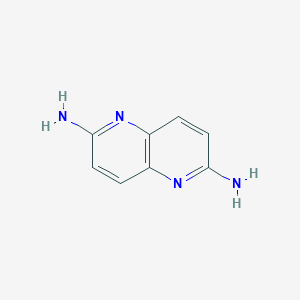
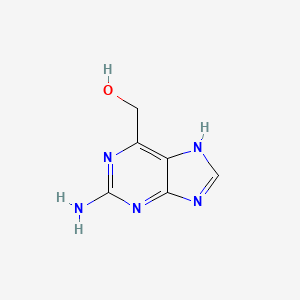

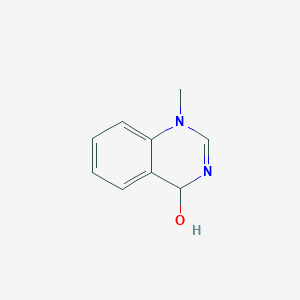


![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)
